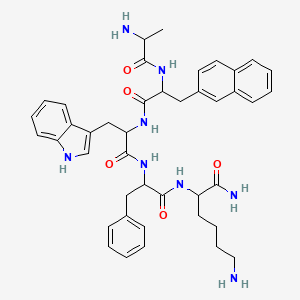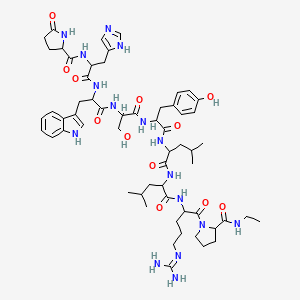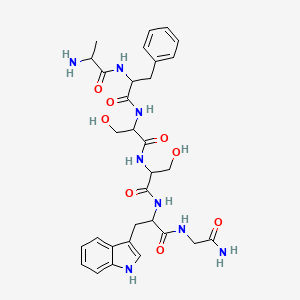
4,4,6a,6b,9,9,12a,14b-Octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gammacerane is a pentacyclic triterpene compound with the molecular formula C₃₀H₅₂. It consists of five six-membered rings and is known for its stability and resistance to biodegradation. Gammacerane and its derivatives, such as tetrahymanol (gammaceran-3β-ol), are often used as biomarkers in petroleum studies to understand the origin and history of crude oils .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of gammacerane typically involves the cyclization of squalene or its derivatives. The process requires specific catalysts and reaction conditions to ensure the formation of the pentacyclic structure. For instance, the use of acid catalysts can facilitate the cyclization process, leading to the formation of gammacerane.
Industrial Production Methods
Industrial production of gammacerane is not commonly practiced due to its natural abundance in certain geological formations. Instead, gammacerane is often extracted from crude oil and sediment samples where it naturally occurs. The extraction process involves the use of solvents and chromatographic techniques to isolate gammacerane from other hydrocarbons.
Análisis De Reacciones Químicas
Types of Reactions
Gammacerane undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: Gammacerane can be oxidized using reagents such as potassium permanganate or chromium trioxide. These reactions typically occur under acidic conditions and result in the formation of oxidized derivatives.
Reduction: Reduction of gammacerane can be achieved using hydrogen gas in the presence of a metal catalyst like palladium or platinum. This process can lead to the formation of reduced derivatives with different chemical properties.
Substitution: Substitution reactions involving gammacerane often use halogens or other electrophiles. These reactions can occur under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted gammacerane compounds
Aplicaciones Científicas De Investigación
Gammacerane has several scientific research applications, particularly in the fields of geology, chemistry, and environmental science. Some of its notable applications include:
Petroleum Studies: Gammacerane is used as a biomarker to study the origin and history of crude oils.
Environmental Monitoring: The stability of gammacerane makes it a useful indicator for monitoring environmental changes and pollution levels. It can help track the degradation of organic matter in various ecosystems.
Chemical Research: Gammacerane and its derivatives are studied for their unique chemical properties
Mecanismo De Acción
The mechanism of action of gammacerane involves its interaction with various molecular targets and pathways. Due to its stable structure, gammacerane can resist biodegradation and remain intact in harsh environmental conditions. This stability is attributed to the pentacyclic structure, which provides resistance to chemical and biological degradation.
Comparación Con Compuestos Similares
Gammacerane is often compared with other pentacyclic triterpenes, such as hopane, lupane, and moretane. These compounds share similar structural features but differ in their chemical properties and applications.
Hopane: Like gammacerane, hopane is used as a biomarker in petroleum studies.
Lupane: Lupane is another pentacyclic triterpene with applications in medicinal chemistry. It differs from gammacerane in its biological activity and potential therapeutic uses.
Moretane: Moretane is structurally similar to gammacerane but has different chemical properties. It is also used as a biomarker in geological studies.
Propiedades
Fórmula molecular |
C30H52 |
|---|---|
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene |
InChI |
InChI=1S/C30H52/c1-25(2)15-9-17-27(5)21(25)13-19-29(7)23(27)11-12-24-28(6)18-10-16-26(3,4)22(28)14-20-30(24,29)8/h21-24H,9-20H2,1-8H3 |
Clave InChI |
QDUDLLAGYKHBNK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)

![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)
amine](/img/structure/B12108554.png)
amine](/img/structure/B12108558.png)







